molecular formula C11H8BrNO2S2 B1520413 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid CAS No. 1221726-20-0

2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid

Cat. No. B1520413
M. Wt: 330.2 g/mol
InChI Key: USGLBUWNEBSWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic Acid” is a chemical compound with the molecular formula C11H8BrNO2S2 . It is related to 4-Bromophenylacetic acid, which is known to be a growth inhibitory substance .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A number of studies have demonstrated the utility of thiazole derivatives in the synthesis of compounds with promising antimicrobial properties:

  • Gouda et al. (2010) utilized 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide as a key intermediate for the synthesis of various thiazolidinone, thiazoline, and thiophene derivatives via reaction with 2-sulfanylacetic acid. Some of these synthesized compounds exhibited notable antimicrobial activities (Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).
  • Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The study involved creating 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, which showed promising results in in vitro antibacterial and antifungal activities (Darwish, E., A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Synthesis and Anticancer Activity

  • Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as kidney-type glutaminase inhibitors with the potential for cancer treatment. Their structure-activity relationship (SAR) studies indicated that some truncated analogs retained the potency of BPTES and showed potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla, K., D. Ferraris, A. Thomas, et al., 2012).

Pharmacophore Hybridization for Anticancer Properties

  • Yushyn et al. (2022) described a "cost-effective" approach to synthesizing a non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating the potential for anticancer properties. The synthetic strategy involved stepwise alkylation and acylation to obtain the target compound, which was studied for its anticancer activity in vitro (Yushyn, I., Serhii Holota, & Roman Lesyk, 2022).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S2/c12-8-3-1-7(2-4-8)11-13-9(5-17-11)16-6-10(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGLBUWNEBSWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)SCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid

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